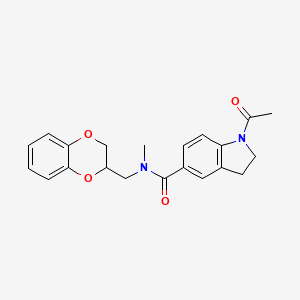![molecular formula C20H22N2O2 B7546156 3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide](/img/structure/B7546156.png)
3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide involves the inhibition of enzymes such as histone deacetylases (HDACs) and monoamine oxidases (MAOs). HDACs are involved in the regulation of gene expression and have been implicated in the development of various diseases. MAOs are enzymes involved in the breakdown of neurotransmitters such as dopamine and serotonin, and their inhibition has been studied for the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that the compound has significant effects on various biochemical and physiological processes. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. Additionally, it has been shown to have neuroprotective effects, particularly in the treatment of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide in lab experiments is its potential as a broad-spectrum inhibitor of various enzymes. Additionally, it has shown significant effects in various disease models, making it a promising candidate for drug discovery. However, one of the limitations of using this compound is its relatively low potency compared to other inhibitors.
Zukünftige Richtungen
There are several future directions for the study of 3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide. One potential direction is the development of more potent analogs of the compound for use as inhibitors of specific enzymes. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various disease models. Finally, the compound's potential as a neuroprotective agent warrants further investigation, particularly in the treatment of neurodegenerative diseases such as Parkinson's disease.
Conclusion:
In conclusion, 3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide is a chemical compound with significant potential in various fields such as medicinal chemistry, drug discovery, and neuroscience. Its mechanism of action involves the inhibition of enzymes such as HDACs and MAOs, and it has shown significant effects in various disease models. While there are limitations to its use, the compound's potential as a broad-spectrum inhibitor and neuroprotective agent warrants further investigation.
Synthesemethoden
The synthesis of 3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide involves the reaction of 1-phenylethylamine with 3-(chloromethyl)benzoic acid, followed by the reaction of the resulting intermediate with pyrrolidin-2-one. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
The compound has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has shown promising results as a potential inhibitor of enzymes involved in diseases such as cancer, diabetes, and Alzheimer's disease. Additionally, it has been studied for its potential neuroprotective effects, particularly in the treatment of Parkinson's disease.
Eigenschaften
IUPAC Name |
3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15(17-8-3-2-4-9-17)21-20(24)18-10-5-7-16(13-18)14-22-12-6-11-19(22)23/h2-5,7-10,13,15H,6,11-12,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPAOZNKGZHIQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC(=C2)CN3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[1-(Oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,3-benzoxazole](/img/structure/B7546088.png)
![Benzo[1,3]dioxole-5-carboxylic Acid indan-1-ylamide](/img/structure/B7546094.png)
![3-[(5-Chlorothiophen-2-yl)methyl]-7-fluoroquinazolin-4-one](/img/structure/B7546100.png)
![4-[(4-Propan-2-ylphenyl)sulfamoyl]benzamide](/img/structure/B7546108.png)
![N,N-diethyl-4-[4-methyl-5-[(5-methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]-1,2,4-triazol-3-yl]aniline](/img/structure/B7546116.png)
![N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide](/img/structure/B7546123.png)
![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-prop-2-ynylacetamide](/img/structure/B7546131.png)
![7-[[Cyclopentyl(methyl)amino]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7546158.png)
![6-[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7546165.png)
![N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7546170.png)
![4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine](/img/structure/B7546176.png)

![2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide](/img/structure/B7546187.png)